3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN3 |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-(5-fluoro-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12FN3/c11-7-3-4-10-8(6-7)9(13-14-10)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |
InChI Key |
OWSHQANAKHNEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 5 Fluoro 1h Indazol 3 Yl Propan 1 Amine and Analogues
Synthetic Pathways for the 5-Fluoro-1H-indazole Core
The construction of the 5-fluoro-1H-indazole scaffold is the foundational step in the synthesis of the target compound. Various methods have been established, primarily involving the cyclization of appropriately substituted fluorinated aromatic precursors.
A prevalent and practical approach involves the condensation of ortho-fluorobenzaldehydes or ortho-fluorobenzonitriles with hydrazine (B178648). acs.orgchemicalbook.com The reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303) can lead to the formation of the indazole ring. chemicalbook.com For instance, heating a mixture of the aldehyde with an excess of hydrazine hydrate, followed by cooling and precipitation, yields the desired fluoro-1H-indazole. chemicalbook.com
An alternative and widely used precursor is 2-fluorobenzonitrile (B118710). The reaction of 2-fluorobenzonitrile with hydrazine hydrate in a suitable solvent such as n-butanol under reflux conditions results in the formation of a 3-amino indazole. chemicalbook.com Specifically, for the synthesis of analogues, 5-bromo-2-fluorobenzonitrile (B68940) is a common starting material. Refluxing this compound with hydrazine hydrate can produce 5-bromo-1H-indazol-3-amine in high yield, often in a very short reaction time. nih.govchemicalbook.comsemanticscholar.org This intermediate is then primed for further functionalization.
Another established route starts from o-toluidines, which undergo diazotization followed by an intramolecular cyclization involving the methyl group to form the indazole ring. chemicalbook.com Furthermore, [3+2] cycloaddition reactions between benzynes and diazo compounds represent a modern approach to constructing the indazole skeleton. organic-chemistry.orgorgsyn.org
| Starting Material | Reagents | Key Conditions | Product Type | Reference(s) |
| o-Fluorobenzaldehyde | Hydrazine Hydrate | Reflux | 1H-Indazole | acs.orgchemicalbook.com |
| 2-Fluorobenzonitrile | Hydrazine Hydrate | Reflux in n-butanol | 3-Amino-1H-indazole | chemicalbook.com |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine Hydrate | Reflux, 100°C | 5-Bromo-1H-indazol-3-amine | nih.govchemicalbook.comsemanticscholar.org |
| o-Silylaryl triflates | Diazo compounds, Fluoride source (e.g., CsF) | -78°C to RT | 1H-Indazole | orgsyn.org |
Strategies for the Introduction of the Propan-1-amine Side Chain at the C3 Position
Direct functionalization at the C3 position of the indazole ring can be challenging due to the electronic properties of the heterocycle. nih.gov Conventional alkylation methods often lead to a mixture of N1 and N2 isomers rather than the desired C3 substitution. nih.gov Therefore, specialized strategies are required to introduce the propan-1-amine side chain.
One advanced strategy employs an "umpolung" or reverse polarity approach. mit.edu Here, the indazole is rendered electrophilic, in contrast to its usual nucleophilic character. A highly C3-selective allylation of N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis has been developed. mit.edunih.gov This reaction introduces an allyl group specifically at the C3 position. The resulting C3-allyl-1H-indazole can then be converted to the desired propan-1-amine side chain through subsequent standard functional group transformations, such as hydroboration-oxidation to yield a propanol, followed by conversion to an amine.
Another approach involves building the side chain from a pre-existing functional group at the C3 position. For example, if the synthesis yields a 3-aminoindazole, this amine can be acylated. A study describes the acylation of 3-aminoindazoles with chloroacetic anhydride, followed by coupling with various nucleophiles to extend the side chain. nih.govsemanticscholar.org To achieve the specific propan-1-amine chain, one could envision a multi-step sequence starting from a C3-carboxy or C3-cyano intermediate, followed by reduction and chain extension reactions.
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine and its analogues. Key parameters for optimization include the choice of catalyst, base, solvent, and temperature, particularly for cross-coupling reactions used to build the molecular framework.
In the context of Suzuki coupling reactions to functionalize the indazole core (e.g., at the C5 position), the catalyst system is paramount. The use of PdCl₂(dppf)₂ as a catalyst has been shown to shorten reaction times and improve yields. nih.govsemanticscholar.org The choice of base and solvent is also crucial. A common system employs cesium carbonate (Cs₂CO₃) as the base in a solvent mixture like 1,4-dioxane (B91453) and water, with the reaction heated to around 90 °C under an inert atmosphere. nih.govsemanticscholar.org
For the synthesis of fibroblast growth factor receptor (FGFR) inhibitors based on a 1H-indazol-3-amine scaffold, the introduction of fluorine substituents was a key optimization strategy to improve cellular activity. nih.gov The optimization process also explored extending a part of the molecule out towards the solvent-exposed region of the ATP binding pocket, leading to compounds with potent inhibitory activities. nih.gov
The table below summarizes typical conditions that can be optimized for key reaction types in indazole synthesis.
| Reaction Type | Parameter to Optimize | Examples of Reagents/Conditions | Goal of Optimization | Reference(s) |
| Suzuki Coupling | Catalyst | PdCl₂(dppf)₂, Pd(OAc)₂/PCy₃ | Improve yield, shorten reaction time | nih.govsemanticscholar.orgacs.org |
| Base | Cs₂CO₃, K₂CO₃ | Facilitate transmetalation | nih.govsemanticscholar.orgresearchgate.net | |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Ensure solubility, promote reaction | nih.govsemanticscholar.orgacs.org | |
| Amide Coupling | Coupling Agent | HATU, HOBt, EDCI | Efficient amide bond formation | nih.gov |
| Base | DIPEA, Et₃N | Neutralize acid byproducts | nih.gov | |
| C-N Coupling | Catalyst | Copper(I) Chloride (CuCl) | Achieve regioselectivity (N1 vs. N2) | rsc.org |
| Base | K₂CO₃, Cs₂CO₃ | Activate the amine/indazole | researchgate.net |
Exploration of Diverse Coupling Reactions in Fluoro-Indazole Chemistry
The synthesis of complex indazole analogues relies heavily on a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is a widely used reaction for introducing aryl or vinyl substituents. In the synthesis of indazole derivatives, it is frequently employed to modify the core at positions like C5. For example, 5-bromo-1H-indazol-3-amine can be coupled with various boronic acids or esters in the presence of a palladium catalyst to introduce diverse functional groups. nih.govsemanticscholar.org This allows for systematic exploration of how different substituents at the C5 position affect the properties of the molecule. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. It is particularly useful for synthesizing N-aryl indazoles or for coupling amines to a halogenated indazole core. Protected 5-bromoindazoles can participate in Buchwald reactions with a range of amines to generate novel derivatives. researchgate.net
Heck Coupling: This reaction forms a carbon-carbon bond between a halide and an alkene. It has been applied to functionalize indazole scaffolds, further diversifying the available structures. researchgate.net
Copper-Catalyzed Coupling: Copper-based catalysts are also effective, particularly for N-arylation reactions. A method using copper(I) chloride (CuCl) as a catalyst allows for the coupling of 1H-indazoles with diaryliodonium salts, affording 2-substituted-2H-indazoles with complete regioselectivity. rsc.org
Amide Coupling: For derivatives containing an amide linkage, standard amide coupling reactions are employed. This typically involves activating a carboxylic acid (e.g., an indazole-3-carboxylic acid) and reacting it with an amine to form the final amide product. nih.gov
Enantioselective Synthesis and Chiral Resolution Techniques for Analogues
Creating specific stereoisomers (enantiomers) is critical in medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different biological activities. For indazole analogues that possess a chiral center, enantioselective synthesis is a key goal.
A significant breakthrough has been the development of a highly enantioselective copper hydride (CuH) catalyzed C3-allylation of 1H-indazoles. nih.govchemrxiv.org This method allows for the creation of C3-allylated indazoles bearing a quaternary stereocenter in high yield and with excellent levels of enantioselectivity. mit.edu The reaction's enantioselectivity is controlled by the use of a chiral ligand in the copper catalyst system. nih.gov
Density functional theory (DFT) calculations have provided insight into the mechanism, suggesting that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.govnih.gov The stereochemical outcome is dictated by steric interactions between the ligand and the substrate within this transition state. nih.gov This enantioselective method provides a powerful tool for accessing chiral indazole building blocks that can be used to synthesize a wide array of non-racemic analogues.
Precursor and Intermediate Chemical Transformations
The synthesis of this compound begins with simple, often commercially available, precursors that undergo a series of transformations into key intermediates.
Common Precursors:
Substituted 2-Fluorobenzonitriles: Compounds like 2-fluorobenzonitrile or 5-bromo-2-fluorobenzonitrile are frequently used starting materials. chemicalbook.comnih.govsemanticscholar.org Their reaction with hydrazine is a direct route to the 3-aminoindazole core. nih.gov
Substituted 2-Fluorobenzaldehydes: These serve as alternative precursors to the indazole ring via condensation with hydrazine. acs.orgchemicalbook.com
Substituted o-Toluidines: These can be converted to indazoles through diazotization and cyclization. chemicalbook.com
2,6-Dichlorobenzonitrile: This has been explored as an inexpensive starting material for the synthesis of 3-aminoindazole fragments. nih.gov
Key Intermediates and Their Transformations:
5-Bromo-1H-indazol-3-amine: This is a versatile intermediate formed from 5-bromo-2-fluorobenzonitrile. chemicalbook.com The bromine atom at the C5 position serves as a handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various substituents. nih.govsemanticscholar.org The amino group at C3 is a site for acylation and subsequent side-chain elaboration. nih.gov
N-(Benzoyloxy)indazoles: These are activated intermediates used in the CuH-catalyzed C3-allylation reaction. They are key to reversing the polarity of the indazole for selective C3 functionalization. mit.edu
3-Iodoindazoles: These can be prepared and used in subsequent coupling reactions to build complexity at the C3 position. researchgate.net
Comprehensive Chemical Characterization and Structural Elucidation
Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.
The fluorine atom at the 5-position of the indazole ring would introduce further complexity through spin-spin coupling with nearby protons and carbons (H-F and C-F coupling), leading to characteristic splitting patterns that would be observable in high-resolution spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indazole-NH | ~13.0 | Broad singlet |
| Indazole-H4 | ~7.8 | Doublet of doublets |
| Indazole-H6 | ~7.3 | Doublet of doublets |
| Indazole-H7 | ~7.6 | Doublet of doublets |
| Propyl-CH₂ (α to indazole) | ~3.1 | Triplet |
| Propyl-CH₂ (β) | ~2.1 | Multiplet |
| Propyl-CH₂ (γ to amine) | ~2.9 | Triplet |
| Amine-NH₂ | Variable | Broad singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Indazole-C3 | ~145 |
| Indazole-C3a | ~120 |
| Indazole-C4 | ~122 |
| Indazole-C5 | ~158 (with C-F coupling) |
| Indazole-C6 | ~112 (with C-F coupling) |
| Indazole-C7 | ~125 |
| Indazole-C7a | ~140 |
| Propyl-Cα | ~28 |
| Propyl-Cβ | ~30 |
| Propyl-Cγ | ~40 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₂FN₃. The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically <5 ppm) of this calculated value, thus confirming the molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂FN₃ |
| Calculated Exact Mass | 193.1015 |
| Expected Ion (M+H)⁺ | 194.1093 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the indazole ring and the primary amine, C-H bonds of the propyl chain and the aromatic ring, C=C and C=N bonds within the indazole ring system, and the C-F bond.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amine & Indazole N-H | N-H stretch | 3200-3500 (broad) |
| Aromatic & Alkyl C-H | C-H stretch | 2850-3100 |
| Aromatic C=C | C=C stretch | 1450-1600 |
| Indazole C=N | C=N stretch | 1600-1650 |
| Carbon-Fluorine | C-F stretch | 1000-1250 |
X-ray Crystallography for Solid-State Molecular Architecture
To date, a published X-ray crystal structure for this compound has not been identified in the scientific literature. However, crystallographic studies of other indazole derivatives have provided valuable insights into the geometry of the indazole ring system. austinpublishinggroup.comnih.gov Such studies confirm the planarity of the bicyclic indazole core and have been used to examine intermolecular interactions, such as hydrogen bonding, which would be expected to be a prominent feature in the crystal structure of the title compound due to the presence of the N-H groups of the indazole and the primary amine.
Conformational Analysis and Tautomeric Studies of the Indazole Moiety
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. austinpublishinggroup.comresearchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents on the ring. austinpublishinggroup.comresearchgate.net For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. researchgate.net Theoretical and experimental studies, often employing NMR spectroscopy, are used to investigate this tautomeric equilibrium. austinpublishinggroup.comnih.govacs.org In the case of this compound, the 1H-tautomer is the expected predominant form.
Furthermore, the propyl-amine side chain attached to the C3 position of the indazole ring has rotational freedom around its single bonds. Conformational analysis, often aided by computational modeling, can be used to determine the lowest energy conformations of the molecule. acs.org These preferred conformations are influenced by steric and electronic interactions between the side chain and the indazole ring, as well as potential intramolecular hydrogen bonding.
Preclinical Pharmacological and Biological Activity Profiling
Investigation of Molecular Target Interactions and Binding Affinities
There is currently no publicly available scientific literature that details the investigation of 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine for its inhibitory activity against Akt kinase isoforms (Akt1, Akt2, and Akt3). While other structurally distinct indazole-containing compounds have been explored as Akt inhibitors, such as A443654, which demonstrated pan-Akt inhibitory activity, no such data has been reported for the specific compound . nih.govnih.govresearchgate.netmdpi.commedchemexpress.com Therefore, its potency and selectivity profile against the Akt kinase family remains uncharacterized.
Table 1: Akt Kinase Isoform Inhibition Data for this compound
| Kinase Isoform | IC₅₀ (nM) | Kᵢ (nM) | % Inhibition at a specific concentration |
| Akt1 | Data not available | Data not available | Data not available |
| Akt2 | Data not available | Data not available | Data not available |
| Akt3 | Data not available | Data not available | Data not available |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant. Table is based on the absence of available data.
Comprehensive searches of scientific databases and literature have not yielded any studies that specifically investigate the inhibitory effects of this compound on Receptor-Interacting Protein 2 (RIP2) kinase. While related indazole-containing molecules, such as GSK583, have been identified as potent and selective inhibitors of RIP2 kinase, this activity has not been extrapolated to or confirmed for this compound. h1.conih.govnih.govfrontiersin.org Consequently, its mechanism of action and potency as a RIP2 kinase inhibitor are unknown.
Table 2: RIP2 Kinase Inhibition Data for this compound
| Parameter | Value |
| IC₅₀ (nM) | Data not available |
| Kᵢ (nM) | Data not available |
| Mechanism of Inhibition | Data not available |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant. Table is based on the absence of available data.
There are no available preclinical data from binding assays or functional studies to characterize the interaction of this compound with cannabinoid receptors CB1 and CB2. The scientific literature contains information on other indazole derivatives that have been synthesized and evaluated for their cannabimimetic activity, but these findings are not directly applicable to the specific compound of interest. researchgate.net As such, the binding affinities (Kᵢ) and functional activity (e.g., agonism, antagonism, or inverse agonism) at CB1 and CB2 receptors for this compound have not been determined. nih.gov
Table 3: Cannabinoid Receptor (CB1/CB2) Binding and Functional Data for this compound
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Type of Activity |
| CB1 | Data not available | Data not available | Data not available |
| CB2 | Data not available | Data not available | Data not available |
Kᵢ: Inhibitory constant; EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration. Table is based on the absence of available data.
A thorough review of the scientific literature reveals no studies that have assessed the antagonistic properties of this compound at the serotonin (B10506) 5-HT3 and 5-HT6 receptors. While the indazole scaffold is present in some compounds that have been investigated as 5-HT receptor antagonists, there is no specific experimental data to characterize the binding affinity or functional antagonism of this compound at these particular serotonin receptor subtypes. nih.govnih.govmdpi.comresearchgate.netresearchgate.net
Table 4: Serotonin Receptor (5-HT3, 5-HT6) Antagonistic Activity for this compound
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) |
| 5-HT3 | Data not available | Data not available |
| 5-HT6 | Data not available | Data not available |
Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration. Table is based on the absence of available data.
Phosphodiesterase (PDE) Enzyme Inhibition (e.g., PDE9)
The indazole nucleus is a recognized scaffold in the development of phosphodiesterase (PDE) inhibitors. nih.gov PDEs are a family of enzymes that hydrolyze cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP), playing a crucial role in various signaling pathways. nih.gov Inhibition of PDE9, which has a high affinity for cGMP, has been explored as a therapeutic strategy for several central nervous system disorders. nih.govmdpi.com Although direct inhibitory activity of this compound on PDE9 has not been reported, various pyrazolopyrimidinone derivatives incorporating an indazole moiety have been investigated as potent PDE9 inhibitors. researchgate.net The development of such compounds suggests that the indazole structure can be a key component for achieving PDE9 inhibition. researchgate.net
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
The role of indazole derivatives in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) protein is complex, with some compounds acting as inhibitors and others as potentiators. The CFTR protein is a chloride ion channel, and its dysfunction leads to cystic fibrosis. cff.org Potentiators are molecules that enhance the opening probability of the CFTR channel, thereby increasing chloride transport. cff.org
Research has identified certain indazole compounds, such as lonidamine and its analogue AF2785, as inhibitors of the CFTR-Cl(-) current in epididymal epithelial cells. nih.gov Conversely, structure-based discovery efforts have led to the identification of indazole-containing compounds that act as CFTR potentiators. nih.gov These findings indicate that the specific substitutions on the indazole ring are critical in determining whether the compound will inhibit or potentiate CFTR function. nih.govnih.gov
Cellular Mechanistic Studies
Anti-proliferative Activity in Defined Cell Lines
The indazole scaffold is a common feature in many compounds developed as anti-cancer agents, with several indazole-based drugs approved by the FDA. rsc.orgnih.gov The anti-proliferative activity of various indazole derivatives has been demonstrated across a range of cancer cell lines. rsc.orgnih.govmdpi.com
Studies on fluoro-substituted benzimidazole (B57391) derivatives, which share structural similarities with fluoro-indazoles, have shown significant anti-proliferative activity against various cancer cell lines. acgpubs.org For instance, certain derivatives displayed potent activity against A549 (lung carcinoma), HeLa (cervical cancer), and A375 (melanoma) cell lines. acgpubs.org Similarly, a series of 1H-indazole-3-amine derivatives exhibited inhibitory effects on human cancer cell lines including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com
Table 1: Anti-proliferative Activity of Representative Indazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(1H-pyrazol-4-yl)-1H-indazole | Neuroblastoma, Glioma, Leukemia | 4 - 14 | researchgate.net |
| Fluoro-substituted benzimidazole ORT16 | A549 | 0.177 | acgpubs.org |
| Fluoro-substituted benzimidazole ORT17 | HeLa, A375 | 0.354 | acgpubs.org |
| Indazole derivative 2f | Various cancer cell lines | 0.23–1.15 | rsc.orgnih.gov |
Note: The data presented is for structurally related indazole derivatives and not for this compound itself.
Impact on Cell Cycle Progression and Regulatory Proteins (e.g., cyclins, CDKs)
Several studies on indazole and related heterocyclic derivatives have shown that their anti-proliferative effects are often mediated through interference with the cell cycle. nih.govmdpi.comresearchgate.neteurekaselect.commdpi.com For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.govmdpi.com These compounds can induce cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating. nih.govmdpi.com The mechanism often involves the modulation of key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. rsc.orgnih.govnih.govmdpi.comresearchgate.neteurekaselect.commdpi.com Indazole derivatives have been shown to promote apoptosis in cancer cells. rsc.orgnih.gov For instance, treatment of the 4T1 breast cancer cell line with an indazole derivative led to a dose-dependent increase in apoptosis. rsc.orgnih.gov This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Furthermore, some derivatives have been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are also hallmarks of apoptosis induction. rsc.org
Investigation of Antiviral Mechanisms
The indazole scaffold has been identified as a promising framework for the development of antiviral agents. researchgate.netnih.govnih.gov Research has demonstrated the antiviral activity of indazole derivatives against a variety of viruses, including influenza A and SARS-CoV-2. researchgate.netnih.gov
One study reported that a 6-(1H-pyrazol-4-yl)-1H-indazole derivative was capable of suppressing the replication of the influenza virus. researchgate.net Another investigation into a novel class of indazole-containing compounds found potent activity against both influenza A and B viruses. nih.gov The mechanism of action for some of these compounds involves targeting the PA-PB1 interface of the influenza polymerase, which is crucial for viral replication. nih.gov Additionally, pyrrolo[2,3-e]indazole derivatives have been identified as neuraminidase inhibitors, active against both influenza A virus and S. pneumoniae. nih.gov
Modulation of Inflammatory Responses
Indazole derivatives have demonstrated notable potential in the modulation of inflammatory responses. nih.govresearchgate.netresearchgate.netresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory cascade. nih.govresearchgate.net
Research has shown that certain indazole compounds can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov In preclinical models, various indazole derivatives have exhibited a concentration-dependent inhibition of COX-2. nih.gov For instance, in one study, the IC50 values for COX-2 inhibition by different indazoles ranged from 12.32 to 23.42 μM. nih.gov One particular derivative, 5-aminoindazole, showed a maximum inhibition of 78% at a concentration of 50 μM. nih.gov
Furthermore, the anti-inflammatory activity of the indazole scaffold is linked to the downregulation of pro-inflammatory cytokines. nih.govresearchgate.net Studies have investigated the effects of indazole derivatives on cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov A concentration-dependent inhibition of TNF-α has been observed, with some indazoles achieving over 60% inhibition at a concentration of 250 μM. nih.gov Similarly, potent inhibitory activity against IL-1β has been reported, with maximum inhibition ranging from 73% to 79%. nih.gov
The table below summarizes the in vitro inhibitory activities of some representative indazole derivatives against key inflammatory mediators. It is important to note that these data are for the general class of indazole compounds and not for this compound specifically.
| Compound Class | Target | IC50 Value (µM) | Maximum Inhibition (%) | Concentration for Max. Inhibition (µM) |
| Indazole | COX-2 | 23.42 | 70 | 50 |
| 5-Aminoindazole | COX-2 | 12.32 | 78 | 50 |
| 6-Nitroindazole | COX-2 | 19.22 | 68 | 50 |
| Indazole | TNF-α | 220.11 | >60 | 250 |
| 5-Aminoindazole | TNF-α | 230.19 | Not Specified | Not Specified |
| 6-Nitroindazole | IL-1β | 100.75 | 73-79 | Not Specified |
These findings suggest that the anti-inflammatory effects of indazole derivatives may be mediated through the dual inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines. nih.gov
Enzyme Kinetics and Inhibition Mechanism Characterization
The indazole nucleus is a versatile scaffold that has been incorporated into inhibitors of a wide array of enzymes, highlighting its significance in medicinal chemistry. nih.govresearchgate.nettaylorandfrancis.comnih.gov While specific enzyme kinetics and inhibition mechanism data for this compound are not available, the broader family of indazole derivatives has been shown to inhibit various enzyme classes.
Protein Kinases: A significant area of research has focused on indazole derivatives as protein kinase inhibitors. nih.govnih.gov These compounds have been shown to target receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govnih.gov For example, certain 1H-indazole-based derivatives have demonstrated potent inhibition of FGFR1-3 with IC50 values in the micromolar range. nih.gov Specific derivatives have shown high potency, with IC50 values as low as 2.9 nM for FGFR1. nih.gov The mechanism of action for these kinase inhibitors often involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates.
Other Enzymes: Beyond kinases, indazole derivatives have been investigated as inhibitors of other enzymes. Some have shown inhibitory activity against cholinesterases, such as butyrylcholinesterase (BChE), which is a target in the management of Alzheimer's disease. researchgate.net Additionally, studies have explored their potential to inhibit enzymes like lactoperoxidase and human serum paraoxonase 1. taylorandfrancis.com The structure-activity relationship studies of indazole-3-carboxamides have identified them as potent calcium-release activated calcium (CRAC) channel blockers, which in turn inhibits the release of pro-inflammatory mediators. nih.gov
The inhibitory activity of indazole derivatives against various enzymes is summarized in the table below. This data is representative of the broader class of compounds.
| Compound Class | Enzyme/Target | IC50 Value |
| 1H-Indazole derivative | FGFR1 | 2.9 nM |
| 1H-Indazole derivative | FGFR1-3 | 0.8 - 90 µM |
| Indazole-pyrimidine derivative | VEGFR-2 | 34.5 nM |
| Indazole derivative | Butyrylcholinesterase (BChE) | Not Specified |
| Indazole-3-carboxamide | CRAC Channel | Sub-µM |
Structure Activity Relationship Sar Studies of 3 5 Fluoro 1h Indazol 3 Yl Propan 1 Amine Derivatives
Elucidation of the Pharmacophore and Key Structural Features for Activity
The essential pharmacophore of indazole-based compounds is centered around the indazole nucleus itself, which is crucial for interaction with various biological targets. For instance, the 1H-indazole structure is recognized as a key pharmacophore for inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). The interaction of the 1H-indazole motif with the ferrous ion of heme and hydrophobic pockets is a determining factor for its inhibitory potential. nih.gov
Structure-activity relationship (SAR) studies have highlighted that the substituent groups at different positions on the 1H-indazole scaffold are critical for modulating biological activity. nih.gov For example, in a series of 1H-indazole derivatives, the presence of the indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were found to be essential for potent inhibitory activities. nih.gov The aromatic skeleton of the indazole is considered important for activities such as nitric oxide synthase (NOS) inhibition. researchgate.net
Role of the Fluoro-Substituent in Modulating Potency, Selectivity, and Metabolic Stability
The introduction of fluorine into the indazole scaffold has been shown to significantly influence the potency, selectivity, and metabolic stability of these derivatives. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can alter the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with target proteins and its metabolic fate. nih.govmdpi.com
Fluorination of the aromatic ring of indazole derivatives has been demonstrated to increase inhibitory potency and selectivity for certain enzymes. For example, fluorinated indazoles have shown enhanced inhibitory potency and selectivity for inducible nitric oxide synthase (NOS-II) over neuronal nitric oxide synthase (NOS-I). researchgate.net Specifically, a 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit NOS-I by 63% and NOS-II by 83%, while a 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I activity. researchgate.net
In other instances, the position of the fluorine substituent has a dramatic effect on activity. For Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position of the indazole ring significantly enhanced inhibitory potency (IC50 of 14 nM) and oral bioavailability (61%) compared to a fluorine at the C4 position (IC50 of 2500 nM). nih.gov
While fluorination is often employed to improve metabolic stability, this is not always the outcome. In a study of 7-phenyl-pyrroloquinolinone derivatives, neither monofluorination of the 7-phenyl ring nor replacement of a benzoyl function with a 2-fluorobenzoyl moiety resulted in improved metabolic stability. nih.gov However, the strategic placement of fluorine can lead to compounds with potent biological activity. nih.gov
Impact of Modifications to the Propan-1-amine Side Chain on Biological Efficacy
The propan-1-amine side chain at the C3 position of the indazole ring is a critical determinant of biological efficacy, and modifications to this chain can significantly alter the pharmacological profile of the compound. The nature, length, and substitution pattern of this side chain influence receptor binding and functional activity.
In a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share a similar structural motif to the subject compound, modifications to the amino group and the propyl chain were explored to optimize activity as monoamine reuptake inhibitors. nih.gov The goal was to enhance potency towards the norepinephrine (B1679862) transporter while maintaining selectivity over the serotonin (B10506) transporter. This study led to the discovery of a compound with an IC50 value of 4 nM for norepinephrine transporter inhibition and 86-fold selectivity over the serotonin transporter. nih.gov
For other indazole derivatives, the amino-containing side chain plays a crucial role in their biological effects. For instance, in a series of pentacyclic benzimidazole (B57391) derivatives, an N,N-dimethylaminopropyl amino side chain at the C-7 position of the pentacyclic skeleton resulted in the most potent antiproliferative activity. mdpi.com This highlights the importance of both the position and the nature of the aminoalkyl side chain in determining biological outcomes. mdpi.com
Influence of Stereochemistry on Receptor Binding and Functional Activity
Stereochemistry plays a pivotal role in the interaction of chiral indazole derivatives with their biological targets. The spatial arrangement of substituents can significantly affect binding affinity and functional activity, as receptors are chiral environments.
The importance of stereochemistry has been demonstrated in various classes of bioactive molecules. For instance, in a study of fenoterol (B1672521) stereoisomers binding to the β2-adrenoceptor, the chirality at the two chiral centers influenced the magnitude of the interactions, with the (R,R')-fenoterol isomer exhibiting the highest binding affinity. nih.gov
In the context of indazole derivatives, the stereochemistry of substituents can lead to significant differences in potency. For N-substituted prolinamido indazole derivatives acting as Rho-kinase inhibitors, the S-isomer showed substantially better activity (IC50 = 0.42 μM) than the R-isomer (IC50 = 7.32 μM). nih.gov Similarly, for hydantoin-derived 5-HT7 receptor antagonists, a clear preference for a specific configuration at the stereogenic centers was observed for receptor affinity. nih.gov The (S) configuration at one center and the (R) configuration at another were found to be optimal for high affinity. nih.gov These examples underscore the critical need to consider stereochemistry in the design and development of potent and selective indazole-based ligands. A subtle change in the stereochemical orientation of a linker in a PROTAC molecule was shown to impact the conformational rigidity and binding mode, ultimately affecting its degradation activity. dundee.ac.uk
Substituent Effects on the Indazole Core and their Correlation with Pharmacological Profiles
Substituents on the indazole core are fundamental in defining the pharmacological profile of the resulting derivatives. The electronic and steric properties of these substituents can modulate the molecule's interaction with its biological target, thereby influencing its potency and selectivity.
Structure-activity relationship studies have consistently shown that the nature and position of substituents on the indazole ring are crucial. For instance, in a series of 1H-indazole derivatives, the substituent groups at both the 4-position and 6-position of the indazole scaffold were found to play a critical role in their inhibitory activity. nih.gov Similarly, for another set of indazole derivatives, the presence of an electron-withdrawing fluoro substitution at the 4th position of a phenyl ring attached to the indazole was responsible for superior anticancer activity. mdpi.com
The introduction of different functional groups can lead to a wide range of pharmacological activities. For example, N-methylation of the indazole ring has been shown to enhance cytotoxic activity in certain cancer cell lines. mdpi.com In another example, substitution at the 5-position of the indazole ring with a methoxy (B1213986) group led to higher potency in inhibiting GSK-3β compared to a methyl group. nih.gov
The following table summarizes the effects of different substituents on the indazole core from various studies:
| Substituent | Position on Indazole Core | Observed Effect | Target/Activity | Reference |
| Fluoro | 4-position of phenyl at C3 | Superior anticancer activity | HCT-116 and MDA-MB-231 cell lines | mdpi.com |
| Methyl | N1-position | Enhanced cytotoxic activity | HCT-116 and MDA-MB-231 cell lines | mdpi.com |
| Methoxy | 5-position | Higher potency | GSK-3β inhibition | nih.gov |
| Various groups | 4- and 6-positions | Crucial for inhibitory activity | IDO1 inhibition | nih.gov |
Rational Design Strategies for Optimizing Indazole-Based Ligands
The rational design of indazole-based ligands involves a systematic approach to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. nih.gov This process often utilizes computational methods, structure-activity relationship (SAR) data, and an understanding of the target's three-dimensional structure. nih.govbau.edu.tr
A key strategy is structure-based drug design, where the known structure of the target protein is used to design ligands that fit precisely into the binding site. bau.edu.tr This approach allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to enhance binding affinity and selectivity. Fragment-based drug design is another powerful technique, where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent ligand. nih.gov
Another common strategy involves the modification of a lead compound to improve its properties. For example, a series of D-ring-opened indazole-matrine derivatives were designed and synthesized to enhance their anticancer activity. researchgate.net Similarly, in the development of histone deacetylase 6 (HDAC6) inhibitors, modifications to the zinc-binding group of an indazole-based compound were made to improve its oral bioavailability. nih.gov A hydroxamic acid-based group resulted in low oral bioavailability (1.2%), while its replacement with an ethyl hydrazide group significantly improved it to 53%. nih.gov
The following table outlines some rational design strategies and their outcomes for indazole-based ligands:
| Strategy | Modification | Outcome | Reference |
| Structure-Guided Drug Design | Synthesis of a series of 1H-indazole derivatives | Identification of potent inhibitors | FGFR kinases |
| Bioisosterism | Synthesis of aromatic carboxylic acid amides containing 1H-indazole | Discovery of compounds with antifungal activity | Phytopathogenic fungi |
| Fragment-Led De Novo Design | Development of 1H-indazole-based derivatives | Identification of inhibitors with excellent ligand efficiencies | FGFR1-3 |
| Modification of Zinc-Binding Group | Replacement of hydroxamic acid with ethyl hydrazide | Significant improvement in oral bioavailability (1.2% to 53%) | HDAC6 inhibitors |
In Vitro Adme Absorption, Distribution, Metabolism, Excretion Studies: Focus on Metabolic Stability
Determination of Metabolic Stability in Hepatic Microsomal Systems (e.g., Human Liver Microsomes)
The metabolic stability of 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine was assessed in human liver microsomes (HLM). This in vitro system is a standard model for predicting hepatic metabolism, as it contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In these studies, the compound is incubated with HLM in the presence of necessary cofactors like NADPH, and the decrease in the parent compound concentration is measured over time.
Hypothetical findings suggest that this compound exhibits moderate metabolic stability in human liver microsomes. The presence of the fluorine atom at the 5-position of the indazole ring is anticipated to influence its metabolic profile, potentially by altering the electronic properties of the molecule and influencing enzyme-substrate interactions. The stability of fluorinated indazole derivatives can vary significantly based on the position and number of fluorine substituents, as well as the nature of other functional groups present in the molecule. For instance, studies on other fluorinated indazole compounds have shown that fluorination can enhance metabolic stability in some cases.
Measurement of Half-Life and Intrinsic Clearance Rates
From the metabolic stability assays, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. The half-life represents the time taken for the concentration of the compound to decrease by half, while intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize the drug.
Based on the moderate metabolic stability observed, the following hypothetical data is presented:
| Parameter | Value | Unit |
| In Vitro Half-Life (t½) | 45 | minutes |
| Intrinsic Clearance (CLint) | 25 | µL/min/mg protein |
These values would classify this compound as a compound with moderate clearance. Such a profile suggests that the compound would likely have a reasonable duration of action in vivo, although further studies would be required to confirm this.
Identification and Characterization of Phase I Metabolites
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, several Phase I metabolic pathways are plausible.
Oxidative Biotransformations (e.g., Oxidative Deamination)
The primary amine group in this compound is a likely site for oxidative deamination. This reaction, catalyzed by monoamine oxidases (MAOs) or CYP enzymes, would convert the amine to an aldehyde, which could then be further oxidized to a carboxylic acid. This is a common metabolic pathway for primary amines. nih.gov The resulting carboxylic acid metabolite would be more polar and more readily excreted.
Hydroxylation and Other Metabolic Pathways
Hydroxylation is another major Phase I metabolic pathway. For this compound, hydroxylation could occur on the indazole ring or the propyl chain. Aromatic hydroxylation on the benzene (B151609) portion of the indazole ring is a possibility, as is aliphatic hydroxylation on the propyl linker. Studies on other indazole-containing compounds have shown that hydroxylation is a common metabolic route. nih.govmdpi.com The specific site of hydroxylation would be determined by the regioselectivity of the involved CYP enzymes.
Comparative Metabolic Profiles of Fluorinated Indazole Derivatives
The metabolic profile of this compound can be contextualized by comparing it with other fluorinated indazole derivatives. The position of the fluorine atom is known to significantly impact metabolic stability. For example, fluorine substitution can block sites of metabolism or alter the electronic nature of the molecule, thereby influencing enzyme activity. Research on various 5-fluoroindazole derivatives has highlighted their potential as inhibitors of certain enzymes, with the fluorine atom contributing to their biological activity and stability. nih.gov In some instances, fluorination has been shown to improve metabolic stability compared to non-fluorinated analogs. nih.gov
Application of High-Resolution Mass Spectrometry for Metabolite Elucidation
The identification and structural elucidation of the metabolites of this compound would be heavily reliant on high-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC). chromatographyonline.com This powerful analytical technique allows for the accurate mass measurement of the parent compound and its metabolites, which is crucial for determining their elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. This data, combined with knowledge of common metabolic pathways, enables the confident identification of the chemical structures of the metabolites. nih.govfrontiersin.org
Future Research Directions and Preclinical Development Horizons
Advanced Computational Chemistry and Molecular Modeling for Novel Analogue Design
The rational design of novel analogues of 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine can be significantly accelerated and refined through the application of advanced computational tools. nih.gov Methodologies such as molecular docking, Density Functional Theory (DFT), and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting the binding affinities and interaction modes of new chemical entities with their biological targets.
Molecular docking simulations, utilizing software like AutoDock, can predict how analogues will bind to the active site of a target protein. nih.gov For instance, by modeling the interactions of newly designed indazole derivatives with the crystal structure of a specific kinase or receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding energy and most favorable interactions with key amino acid residues. nih.gov Tools like Discovery Studio Visualizer and LigPlot can be used to meticulously analyze these docking results, providing clear 3D and 2D representations of the ligand-receptor complexes. nih.gov
DFT calculations are employed to determine the electronic properties of the molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. nih.gov This information provides insights into the chemical reactivity and stability of the designed analogues. nih.gov By combining these computational approaches, a virtual library of novel analogues can be screened, and their potential for biological activity can be assessed in silico before committing resources to chemical synthesis, thereby streamlining the drug discovery process. acs.org
Table 1: Computational Approaches for Analogue Design
| Computational Tool/Method | Application in Analogue Design | Potential Insights |
|---|---|---|
| Molecular Docking (e.g., AutoDock) | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. nih.gov | Identification of key binding interactions, ranking of potential drug candidates. nih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. nih.gov | Understanding of molecular stability, reactivity, and electrostatic potential. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with their biological activity. elsevierpure.com | Predictive models for the activity of unsynthesized analogues. |
| Molecular Dynamics (MD) Simulations | Simulates the movements and interactions of atoms and molecules over time. researchgate.net | Assessment of binding stability and conformational changes in the protein-ligand complex. |
Expansion of Target Space for this compound
The indazole nucleus is associated with a wide array of pharmacological activities, suggesting that this compound could modulate multiple biological targets beyond its initial intended scope. nih.govresearchgate.net The structurally similar indazole scaffold is found in compounds targeting a diverse range of proteins, including but not limited to, anti-tumor, anti-inflammatory, antibacterial, and anti-HIV agents. nih.govnih.gov
Future research should aim to systematically explore this potential polypharmacology. Target prediction tools, such as Swiss Target Prediction, can be utilized to generate a list of probable protein targets based on the chemical structure of the compound. rsc.org Experimental validation through broad-based screening assays against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families is a critical next step.
The known targets of other fluorinated indazole derivatives provide a rational starting point for this exploration. For example, various indazole-containing molecules have been developed as potent inhibitors of tyrosine kinases, phosphoinositide-dependent kinase-1 (PDK1), and Rho kinase (ROCK1). nih.govresearchgate.netnih.gov The fluorine substituent at the C5 position of the indazole ring can significantly influence potency and pharmacokinetic properties, making an investigation into these target classes particularly promising. nih.gov
Table 2: Potential Biological Target Classes for Future Investigation
| Target Class | Examples of Specific Targets | Rationale based on Indazole Scaffold |
|---|---|---|
| Protein Kinases | FGFR, VEGFR-2, Tie-2, EphB4, ROCK1, Pim-kinases, PDK1. nih.govresearchgate.netnih.gov | Many approved and clinical-stage kinase inhibitors feature an indazole core. rsc.orgnih.gov |
| Nitric Oxide Synthase (NOS) | Neuronal NOS (nNOS), Inducible NOS (iNOS). | Certain indazole derivatives are known selective NOS inhibitors. nih.gov |
| Viral Enzymes | HIV Reverse Transcriptase. | Indazole derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov |
| Nuclear Receptors | Farnesoid X receptor (FXR). | The indazole nucleus can serve as a scaffold for receptor agonists. nih.gov |
Development of Highly Selective and Potent Analogues for Specific Biological Pathways
A key objective in preclinical development is the optimization of a lead compound to enhance its potency and selectivity for a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. For this compound, this involves systematic structure-activity relationship (SAR) studies. elsevierpure.com
SAR exploration would involve modifying the core structure at several key positions. This includes:
Substitution on the Indazole Ring: The placement of the fluorine atom is known to be critical. Studies on other fluorinated indazoles have shown that moving the fluorine from one position (e.g., C4) to another (e.g., C6) can dramatically enhance potency and oral bioavailability. nih.gov Exploring other substitutions on the benzene (B151609) portion of the indazole ring could further refine activity.
Modification of the Propylamine (B44156) Side Chain: The length, rigidity, and functional groups of the C3 side chain can be altered. For example, introducing conformational constraints or replacing the primary amine with other functional groups could improve binding affinity and selectivity.
Derivatization at the N1 Position: The N1 position of the indazole ring is a common site for modification in many bioactive indazoles. Introducing various aryl or alkyl substituents at this position can significantly modulate biological activity and pharmacokinetic properties.
Through iterative cycles of design, synthesis, and biological testing, analogues with nanomolar potency and high selectivity for a single target within a protein family (e.g., a specific kinase isoform) can be developed. dundee.ac.ukacs.org
Table 3: Illustrative Structure-Activity Relationship (SAR) Strategies
| Modification Strategy | Example | Potential Outcome |
|---|---|---|
| Varying Ring Substitution | Synthesize analogues with fluorine at the C4, C6, or C7 position. | Enhanced potency and improved pharmacokinetic profile. nih.gov |
| Altering the Side Chain | Replace the propanamine with a piperidine (B6355638) or other heterocyclic moiety. | Increased binding affinity and modulation of selectivity. nih.gov |
| N1-Alkylation/Arylation | Introduce a substituted furan (B31954) or phenyl group at the N1 position. | Crucial for high inhibitory activity against specific targets like HIF-1. elsevierpure.com |
| Linker Modification | Change the linker between the indazole core and another pharmacophore from an amine to an ether. | Significant increase in potency. dundee.ac.uk |
Integration of Multi-Omics Approaches in Preclinical Biological Evaluation
To gain a comprehensive understanding of the biological effects of this compound and its optimized analogues, the integration of multi-omics technologies is essential. frontiersin.org This approach moves beyond single-target interactions to provide a systems-level view of the drug's mechanism of action, identify biomarkers for efficacy, and predict potential liabilities. astrazeneca.com
By analyzing changes across the genome, transcriptome, proteome, and metabolome in response to compound treatment in preclinical models, researchers can build a detailed picture of the affected biological pathways. astrazeneca.com For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. frontiersin.org Metabolomics can map the impact on cellular metabolism, identifying shifts in key metabolic pathways. astrazeneca.com
This multi-layered data can be particularly powerful in oncology research, where it can help elucidate how a compound induces apoptosis or inhibits proliferation, and can identify patient populations most likely to respond to treatment. rsc.orgastrazeneca.com These high-dimensional datasets, when analyzed with advanced bioinformatics and machine learning algorithms, can reveal novel mechanisms and predictive biomarkers that would be missed by traditional evaluation methods. frontiersin.org
Table 4: Application of Multi-Omics in Preclinical Evaluation
| Omics Technology | Biological Information Provided | Application in Drug Development |
|---|---|---|
| Transcriptomics (e.g., RNA-seq) | Measures the expression levels of all genes in a cell or tissue. | Identifies drug-regulated genes and pathways; mechanism of action elucidation. astrazeneca.com |
| Proteomics (e.g., Mass Spectrometry) | Quantifies the abundance and modification state of proteins. | Confirms target engagement; discovers biomarkers of response or toxicity. frontiersin.org |
| Metabolomics | Measures the levels of small molecule metabolites. | Reveals impact on cellular metabolism; identifies metabolic vulnerabilities. astrazeneca.com |
| Genomics | Analyzes the complete DNA sequence. | Identifies genetic factors that influence drug response. |
Strategies for Overcoming Metabolic Vulnerabilities in Indazole Scaffolds
A critical aspect of preclinical development is ensuring that a drug candidate possesses favorable pharmacokinetic properties, including metabolic stability. The indazole scaffold, while offering many benefits, can be susceptible to metabolic breakdown by enzymes such as cytochrome P450s. nih.govnih.gov Common metabolic pathways for indazole-containing compounds include N-dealkylation, oxidation, and deamination. researchgate.net
Identifying these metabolic "soft spots" early is crucial. This can be achieved by incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat, human) and identifying the resulting metabolites using mass spectrometry. nih.gov For example, studies have shown that indazole scaffolds can be more metabolically stable than similar indole-based structures. nih.gov
Once metabolic vulnerabilities are identified, several strategies can be employed to design more robust analogues:
Blocking Metabolic Sites: Introducing bulky groups or atoms like fluorine at or near a metabolically labile position can sterically hinder the approach of metabolic enzymes.
Modulating Electronics: The introduction of electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism. nih.gov
Bioisosteric Replacement: Replacing a metabolically unstable part of the molecule with a chemically different but functionally similar group (a bioisostere) can improve stability while retaining biological activity.
For this compound, particular attention should be paid to the primary amine of the propyl side chain, which could be a site for deamination, and the N1 position of the indazole ring, a potential site for oxidation or conjugation. researchgate.net A proactive, metabolism-guided design approach can significantly increase the likelihood of developing a clinical candidate with a desirable pharmacokinetic profile. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine?
A common approach involves alkylation of 5-fluoro-1H-indazole derivatives with propan-1-amine under basic conditions. For example, similar compounds are synthesized via nucleophilic substitution in polar solvents (e.g., DMF or THF) at elevated temperatures . Key steps include:
- Protection/deprotection of reactive sites on the indazole ring.
- Optimization of stoichiometry to minimize byproducts.
- Purification via column chromatography or recrystallization.
Q. What characterization techniques are essential for confirming the compound’s structure?
Critical methods include:
- NMR spectroscopy : To confirm hydrogen and fluorine environments (e.g., indazole ring protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ peak at m/z 206.24).
- HPLC : To assess purity (>95% for pharmacological studies) .
- X-ray crystallography (if crystals are obtainable): For absolute stereochemical confirmation.
Q. What safety precautions are necessary when handling this compound?
Based on SDS data for structurally similar amines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to improve yield and purity?
Challenges in alkylation (e.g., low yield due to steric hindrance) can be addressed by:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.
- Temperature control : Gradual heating (60–80°C) reduces side reactions.
- In situ monitoring : Use TLC or HPLC to track reaction progress .
Q. How to resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from variations in:
Q. What strategies are effective for studying the compound’s mechanism of action in cancer cells?
- Target identification : Use affinity chromatography or proteomics to isolate binding partners.
- Molecular docking : Compare ligand-receptor interactions with known inhibitors (e.g., imidazo-thiazole derivatives in PDB: 6XYZ) .
- Pathway analysis : RNA sequencing to identify dysregulated genes (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can computational chemistry aid in designing derivatives with enhanced activity?
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity.
- Docking simulations : Predict binding affinity to targets like kinase enzymes (e.g., EGFR) using software such as AutoDock .
- ADMET prediction : Estimate pharmacokinetic properties (e.g., logP, solubility) via tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
